molecular formula C19H23ClN2O2S B248493 1-[(4-Chlorophenyl)sulfonyl]-4-(4-ethylbenzyl)piperazine

1-[(4-Chlorophenyl)sulfonyl]-4-(4-ethylbenzyl)piperazine

Cat. No. B248493
M. Wt: 378.9 g/mol
InChI Key: GNZJRCIUOZBXMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(4-Chlorophenyl)sulfonyl]-4-(4-ethylbenzyl)piperazine, also known as CESBP, is a chemical compound that has been synthesized for various scientific research applications. This compound belongs to the class of piperazine derivatives and has been found to exhibit potential pharmacological properties.

Mechanism of Action

The exact mechanism of action of 1-[(4-Chlorophenyl)sulfonyl]-4-(4-ethylbenzyl)piperazine is not fully understood. However, it has been proposed that this compound may act as a modulator of certain neurotransmitter receptors in the brain. It has also been suggested that this compound may inhibit the activity of certain enzymes involved in the inflammatory response.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the production of certain pro-inflammatory cytokines such as TNF-alpha and IL-6. This compound has also been found to reduce the activity of certain enzymes involved in the inflammatory response such as COX-2 and iNOS. In addition, this compound has been found to exhibit anticonvulsant effects in animal models.

Advantages and Limitations for Lab Experiments

1-[(4-Chlorophenyl)sulfonyl]-4-(4-ethylbenzyl)piperazine has several advantages for lab experiments. It is relatively easy to synthesize and purify. It has also been found to exhibit potential pharmacological properties that make it a good lead compound for the development of new drugs. However, this compound has some limitations for lab experiments. It has poor solubility in water, which may limit its bioavailability. In addition, its exact mechanism of action is not fully understood, which may limit its potential applications.

Future Directions

There are several future directions for the study of 1-[(4-Chlorophenyl)sulfonyl]-4-(4-ethylbenzyl)piperazine. One direction is the development of new drugs based on the structure of this compound with improved pharmacological properties. Another direction is the study of the exact mechanism of action of this compound, which may lead to the identification of new drug targets. In addition, the study of the pharmacokinetics and bioavailability of this compound may lead to the development of new drug delivery systems. Finally, the study of the potential toxicity of this compound is also an important future direction.

Synthesis Methods

The synthesis of 1-[(4-Chlorophenyl)sulfonyl]-4-(4-ethylbenzyl)piperazine involves the reaction of 4-chlorobenzenesulfonyl chloride with 4-ethylbenzylpiperazine in the presence of a base such as triethylamine. The reaction takes place at room temperature and the product is obtained in good yield after purification. The structure of this compound has been confirmed by various spectroscopic techniques such as NMR and IR.

Scientific Research Applications

1-[(4-Chlorophenyl)sulfonyl]-4-(4-ethylbenzyl)piperazine has been studied for its potential pharmacological properties such as its anti-inflammatory, analgesic, and anticonvulsant effects. It has also been found to exhibit potential activity against certain types of cancer cells. This compound has been used as a lead compound for the development of new drugs with improved pharmacological properties.

properties

Molecular Formula

C19H23ClN2O2S

Molecular Weight

378.9 g/mol

IUPAC Name

1-(4-chlorophenyl)sulfonyl-4-[(4-ethylphenyl)methyl]piperazine

InChI

InChI=1S/C19H23ClN2O2S/c1-2-16-3-5-17(6-4-16)15-21-11-13-22(14-12-21)25(23,24)19-9-7-18(20)8-10-19/h3-10H,2,11-15H2,1H3

InChI Key

GNZJRCIUOZBXMP-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)CN2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)Cl

Canonical SMILES

CCC1=CC=C(C=C1)CN2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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